molecular formula C22H23N5O4S2 B2357020 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 476275-41-9

2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2357020
CAS RN: 476275-41-9
M. Wt: 485.58
InChI Key: YVHRMRYIUUYNBT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including amide, sulfamoyl, and thiophene groups. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic thiophene ring. The exact structure would depend on the specific arrangement and connectivity of these groups within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of multiple polar groups (such as the amide and sulfamoyl groups) could make the compound quite polar and potentially soluble in polar solvents .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been used in the synthesis of heterocyclic compounds. It acts as a precursor in the creation of various derivatives, including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, highlighting its versatility in chemical synthesis (Mohareb et al., 2004).
  • It has been employed in the synthesis of heterocycles containing tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine and coumarin moieties, illustrating its application in the development of complex organic molecules (Vasylyev et al., 1999).
  • Structural and physicochemical characterization of the compound and its derivatives has been conducted, providing insights into their molecular geometries and interactions (Aktan et al., 2017).

Applications in Materials Science

  • The compound's derivatives have been utilized in the synthesis of azo dyes, demonstrating its potential in the field of materials science and textile industry (Sabnis & Rangnekar, 1989).

Biological and Pharmacological Research

  • While excluding specific information on drug use and side effects as per the request, it's notable that the compound and its derivatives have been explored for various biological activities. For instance, studies have investigated its potential in antimicrobial applications (Singh, 2011).
  • Additionally, there has been research into its use as an adenosine A1 receptor allosteric enhancer, which can have implications in neurological research (Nikolakopoulos et al., 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being investigated as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The potential future directions for research on this compound would depend on its properties and the results of initial studies. If it shows promising activity in a particular application (such as medicinal chemistry), then future research could focus on optimizing its structure for that application, studying its mechanism of action in more detail, or investigating its safety and efficacy in more complex models .

properties

IUPAC Name

2-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4S2/c23-11-3-13-27(14-4-12-24)33(30,31)16-9-7-15(8-10-16)21(29)26-22-19(20(25)28)17-5-1-2-6-18(17)32-22/h7-10H,1-6,13-14H2,(H2,25,28)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHRMRYIUUYNBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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